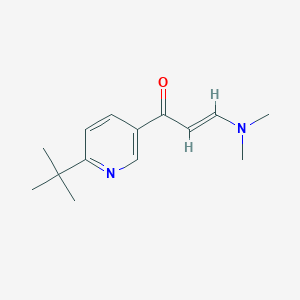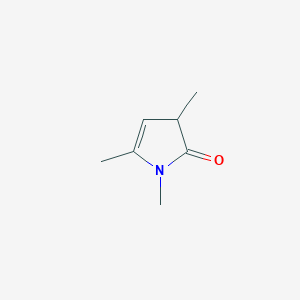
1,3,5-Trimethyl-1H-pyrrol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-1H-pyrrol-2(3H)-one is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This compound is characterized by three methyl groups attached to the pyrrole ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-1H-pyrrol-2(3H)-one can be achieved through various methods, including:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrrole ring. For instance, the Paal-Knorr synthesis is a common method for preparing pyrroles.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-1H-pyrrol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a bioactive compound.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilizing its properties in materials science or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-1H-pyrrol-2(3H)-one would depend on its specific interactions with molecular targets. Typically, it might interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-pyrrol-2(3H)-one: Lacks one methyl group compared to 1,3,5-Trimethyl-1H-pyrrol-2(3H)-one.
1,3,5-Trimethyl-1H-pyrrole: Similar structure but without the ketone group.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C7H11NO/c1-5-4-6(2)8(3)7(5)9/h4-5H,1-3H3 |
Clave InChI |
FGPNGHJYPJVKBG-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(N(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


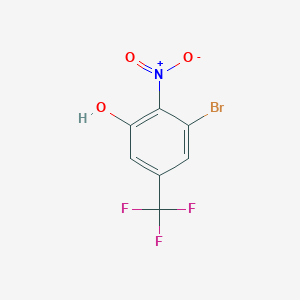
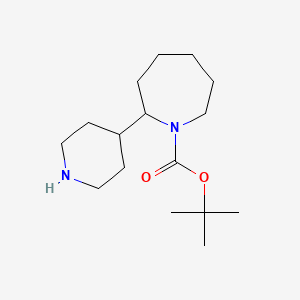
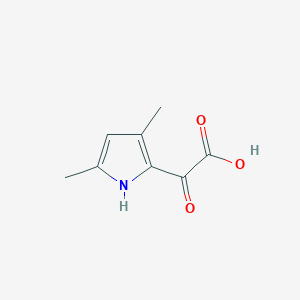
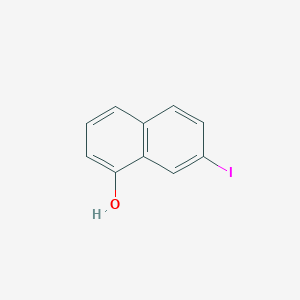
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)


![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
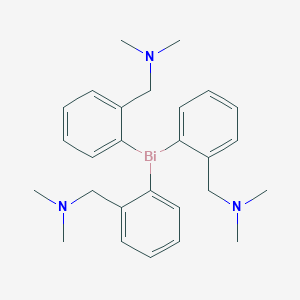
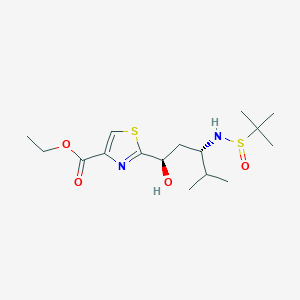
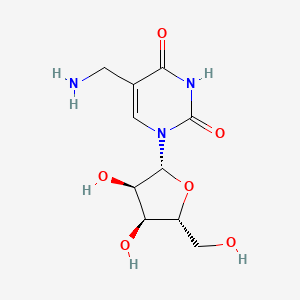
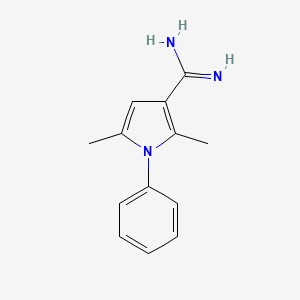
![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
